molecular formula C20H20N2O4 B13787700 1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] CAS No. 6587-80-0

1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]

Cat. No.: B13787700
CAS No.: 6587-80-0
M. Wt: 352.4 g/mol
InChI Key: YVXQOVOKDWEDNL-UHFFFAOYSA-N
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Description

1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is a spiropyran-based photochromic dye. This compound is known for its ability to change color upon exposure to light, making it useful in various applications such as optical data storage, switching devices, and signal transducer receptors .

Preparation Methods

The synthesis of 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves several steps. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-methoxy-6-nitro-2H-chromene-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include UV light for photoisomerization, heat for thermal reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism of action for 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has a different absorption spectrum and color. This change is reversible, allowing the compound to switch back to the spiropyran form upon exposure to visible light or heat .

The molecular targets and pathways involved in this process include the nitro and methoxy groups, which play a crucial role in the photoisomerization and thermal reset reactions .

Comparison with Similar Compounds

1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is unique due to its high quantum yield and stability. Similar compounds include:

These compounds share similar structures and properties but differ in their specific functional groups and applications.

Properties

CAS No.

6587-80-0

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

7-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C20H20N2O4/c1-19(2)14-7-5-6-8-15(14)21(3)20(19)10-9-13-11-16(22(23)24)18(25-4)12-17(13)26-20/h5-12H,1-4H3

InChI Key

YVXQOVOKDWEDNL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=CC(=C(C=C4O3)OC)[N+](=O)[O-])C)C

Origin of Product

United States

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